molecular formula C14H11F2N5O2 B10898942 7-(difluoromethyl)-N-(2-hydroxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

7-(difluoromethyl)-N-(2-hydroxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10898942
M. Wt: 319.27 g/mol
InChI Key: NHHPMKTUUFHTNQ-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-N~2~-(2-HYDROXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the difluoromethyl group and the hydroxylphenyl group in its structure contributes to its unique chemical properties and biological activities.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-(DIFLUOROMETHYL)-N~2~-(2-HYDROXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the synthesis of pro-inflammatory mediators . The compound’s structure allows it to bind to these enzymes and inhibit their activity, thereby reducing inflammation.

Comparison with Similar Compounds

Similar compounds to 7-(DIFLUOROMETHYL)-N~2~-(2-HYDROXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other triazolopyrimidines such as:

Properties

Molecular Formula

C14H11F2N5O2

Molecular Weight

319.27 g/mol

IUPAC Name

7-(difluoromethyl)-N-(2-hydroxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H11F2N5O2/c1-7-6-9(11(15)16)21-14(17-7)19-12(20-21)13(23)18-8-4-2-3-5-10(8)22/h2-6,11,22H,1H3,(H,18,23)

InChI Key

NHHPMKTUUFHTNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

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